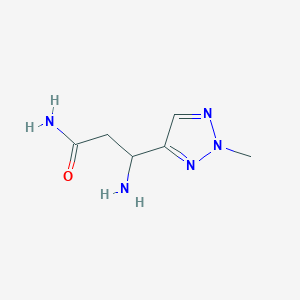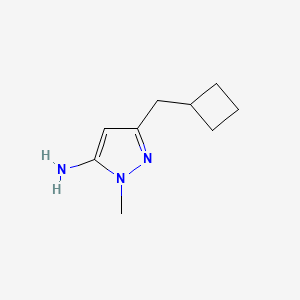
3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclobutylmethyl group attached to the third carbon of the pyrazole ring and a methyl group attached to the first nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of cyclobutylmethyl ketone with hydrazine, followed by methylation of the resulting pyrazole intermediate. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole compounds.
Aplicaciones Científicas De Investigación
3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine
- 3-(Cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine
- 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
5-(cyclobutylmethyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-12-9(10)6-8(11-12)5-7-3-2-4-7/h6-7H,2-5,10H2,1H3 |
Clave InChI |
RJEFSCXXJQYNEJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)CC2CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


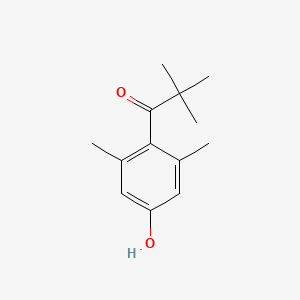
![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
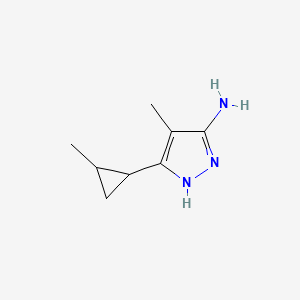
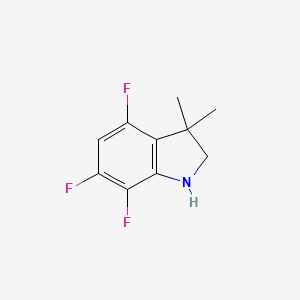
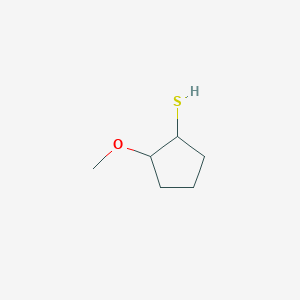
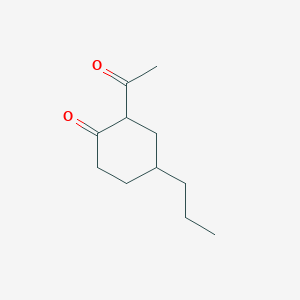
![4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
![2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13074207.png)
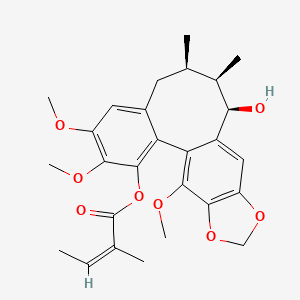

![[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13074216.png)
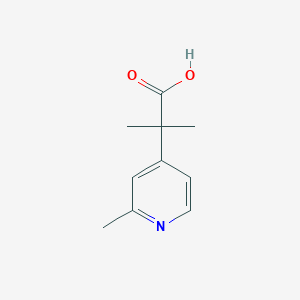
![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)
